Frenolicin B

Description

This compound has been reported in Streptomyces roseofulvus and Streptomyces fradiae with data available.

produced by Streptomyces roseofulvus strain AM 3867; structure

Structure

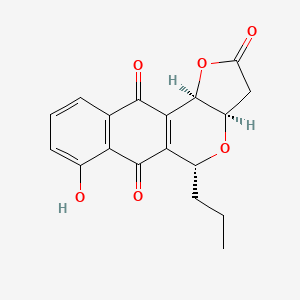

2D Structure

3D Structure

Properties

IUPAC Name |

(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCPRTNVVRPELB-YRUZYCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219000 | |

| Record name | Frenolicin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68930-68-7 | |

| Record name | Frenolicin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frenolicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frenolicin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385375GE9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Frenolicin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B is a polyketide antibiotic that has garnered significant interest within the scientific community due to its potent antiparasitic and antitumor activities. This technical guide provides an in-depth exploration of the origins of this compound, detailing its producing organism, biosynthetic pathway, and the experimental protocols for its isolation and characterization. All quantitative data has been summarized for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a member of the benzoisochromanequinone class of antibiotics, characterized by a distinctive γ-lactone ring.[1] First identified as a product of the soil bacterium Streptomyces roseofulvus, this natural product has demonstrated a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development.[1] Understanding the origin of this compound, from the genetic blueprint to the final chemical entity, is paramount for its potential therapeutic application and synthetic biology endeavors.

Producing Organism and Fermentation

This compound is naturally produced by Streptomyces roseofulvus, a species of filamentous bacteria known for its prolific generation of antibiotics.[2] The original strain, AM-3867, was isolated from a soil sample and is a key source for the production of this compound and the related compound, deoxyfrenolicin.[1]

Fermentation Protocol

The cultivation of Streptomyces roseofulvus for the production of this compound can be carried out through submerged fermentation. The following protocol is a composite of established methods:

-

Seed Culture Preparation: A loopful of Streptomyces roseofulvus spores is inoculated into a 500 ml Sakaguchi flask containing 100 ml of a seed medium (pH 7.0) composed of 1% glucose, 2% starch, 0.5% yeast extract, 0.5% peptone, and 0.4% calcium carbonate.[3] The culture is incubated at 27°C for 48 hours with reciprocal shaking at 110 strokes per minute.[3]

-

Production Culture: The seed culture is then used to inoculate a larger production medium with a similar composition, although various carbon and nitrogen sources such as soybean powder and peptone can be utilized.[3]

-

Fermentation Conditions: The production culture is maintained under aerobic conditions with agitation and aeration at 27°C for approximately 68 to 150 hours.[3] The fermentation is monitored for the production of this compound, and harvesting is timed to coincide with the peak production levels.[3]

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol for Isolation and Purification

-

Broth Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The pH of the culture filtrate is adjusted to 2.0 with 3N HCl, followed by extraction with an equal volume of an organic solvent such as butyl acetate or ethyl acetate.[3]

-

Phase Transfer and Concentration: The organic extract is then washed with a 1% aqueous sodium hydrogen carbonate solution to transfer this compound into the aqueous phase.[3] The aqueous layer is subsequently acidified and re-extracted with the organic solvent. The resulting organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate this compound from other metabolites. Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled and concentrated.

-

Crystallization: The purified this compound can be further enriched by crystallization from a solvent such as methanol at low temperatures.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Yellow needles |

| Melting Point | 163-165 °C |

| UV λmax (MeOH) | 245 nm, 280 nm, 430 nm |

| ¹H NMR (CDCl₃, δ ppm) | 7.70 (1H, dd), 7.55 (1H, t), 7.20 (1H, d), 5.05 (1H, m), 4.85 (1H, d), 3.00 (2H, m), 1.70 (2H, m), 1.00 (3H, t) |

| ¹³C NMR (CDCl₃, δ ppm) | 187.5, 182.0, 170.1, 161.8, 136.5, 133.4, 124.5, 119.8, 118.5, 115.2, 80.5, 75.4, 45.2, 35.1, 20.8, 14.1 |

| High-Resolution MS | m/z 328.0947 (M⁺, calculated for C₁₈H₁₆O₆: 328.0947) |

Biosynthesis of this compound

This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic gene cluster for frenolicin has been identified in Streptomyces roseofulvus and is designated as BGC0000225 in the MIBiG database.[4][5]

The biosynthesis is proposed to begin with a starter unit, likely butyryl-CoA, followed by the iterative addition of seven malonyl-CoA extender units by the minimal PKS (FrnA, FrnB, and FrnC). The resulting poly-β-ketone chain undergoes a series of cyclization and tailoring reactions, including ketoreduction, aromatization, and oxidation, catalyzed by enzymes encoded within the gene cluster, to yield the characteristic benzoisochromanequinone scaffold of this compound.

Heterologous Production

To overcome the limitations of natural production, the biosynthetic pathway of this compound has been successfully engineered into a heterologous host, Streptomyces coelicolor CH999.[6][7] This approach not only allows for potentially higher yields but also opens up avenues for the production of novel analogues of this compound through combinatorial biosynthesis and metabolic engineering.[6][7] The heterologous expression system provides a powerful platform for studying the functions of the biosynthetic enzymes and for creating structurally diverse molecules with potentially improved therapeutic properties.[6][7][8]

Conclusion

This compound, a complex natural product from Streptomyces roseofulvus, represents a valuable scaffold for drug development. This guide has provided a comprehensive overview of its origin, from the fermentation of the producing organism to the intricacies of its biosynthesis. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers. Furthermore, the elucidation of its biosynthetic pathway and the advent of heterologous production systems pave the way for future research into the generation of novel this compound analogues with enhanced biological activities.

References

- 1. Production of deoxyfrenolicin and a new antibiotic, this compound by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces roseofulvus - Wikipedia [en.wikipedia.org]

- 3. EP0004128A1 - this compound, process for preparation thereof and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 4. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 5. BGC0000225 [mibig.secondarymetabolites.org]

- 6. Engineered biosynthesis of the antiparasitic agent this compound and rationally designed analogs in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineered Biosynthesis of the Antiparasitic Agent this compound and Rationally Designed Analogs in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Frenolicin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a polyketide antibiotic with a distinctive benzoisochromanequinone core, has garnered significant scientific interest due to its potent antiparasitic, antifungal, and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production from Streptomyces roseofulvus and subsequent purification, presents key quantitative data in a structured format, and visualizes the underlying biosynthetic and mechanistic pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound (molecular formula C₁₈H₁₆O₆) is a naturally occurring compound first isolated from the fermentation broth of Streptomyces roseofulvus.[2][3] It belongs to the pyranonaphthoquinone class of antibiotics and is structurally related to other members of the frenolicin family.[4][5] The molecule's intriguing structure and broad spectrum of biological activities have made it a subject of extensive research, including efforts in engineered biosynthesis to produce novel analogs.[1][6] This guide focuses on the foundational aspects of its discovery and the technical methodologies for its isolation and purification.

Discovery and Producing Organism

This compound was first identified as a new antibiotic produced by Streptomyces roseofulvus strain AM-3867, a soil isolate.[3] Subsequent studies have confirmed its production by other Streptomyces species as well.[7] The producing organism, Streptomyces roseofulvus, is a bacterium known for its ability to synthesize a wide array of secondary metabolites with diverse biological activities.[2] Mutant strains of S. roseofulvus have been developed to optimize the production of frenolicin-related compounds.[8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. Key physicochemical properties and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₆ | [2] |

| Molar Mass | 328.320 g·mol⁻¹ | [2] |

| CAS Number | 68930-68-7 | [2] |

| Appearance | Yellow amorphous powder | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (MS) | Molecular Weight (M⁺, m/e): 328.094 | [9] |

| Ultraviolet (UV) Spectroscopy (in Methanol) | Absorption peaks at 260 nm (ε 8954), 270 nm (ε 9020), and 425 nm (ε 4920) | [9] |

| Nuclear Magnetic Resonance (¹³C-NMR) | Data consistent with a pyranonaphthoquinone structure | [4] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Molecular ion m/z = 371.1107 [M + Na]⁺ | [4] |

Biological Activity

This compound exhibits a range of biological activities, making it a promising candidate for further drug development. Its efficacy against various pathogens and cancer cell lines has been quantitatively assessed in numerous studies.

Table 3: Biological Activity of this compound

| Target Organism/Cell Line | Activity Metric | Value | Reference |

| Eimeria tenella | Antiparasitic activity | Promising | [1] |

| Toxoplasma gondii | Growth inhibition | Dose-dependent | [1] |

| Plasmodium falciparum | Antimalarial activity | IC₅₀ = 1.37 µM | [10] |

| Fusarium graminearum PH-1 | Antifungal activity | EC₅₀ = 0.51 mg/L | [11] |

| Fusarium species (carbendazim-resistant) | Antifungal activity | EC₅₀ = 0.25–0.92 mg/L | [11] |

| Bacillus cereus | Antibacterial activity | MIC = 50.0 µg/mL | [10] |

| Staphylococcus aureus | Antibacterial activity | MIC = 0.20 µg/mL | [10] |

| Collectotrichum acutatum | Anti-plant pathogenic fungal activity | MIC = 1.56 µg/mL | [10] |

| Alternaria brassicicola | Anti-plant pathogenic fungal activity | MIC = 6.25 µg/mL | [10] |

| Human Lung Carcinoma (A549) | Cytotoxicity | IC₅₀ = 0.28 - 5.77 µM | [4] |

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with the fermentation of the producing microorganism, followed by extraction and chromatographic separation.

Fermentation of Streptomyces roseofulvus

Objective: To cultivate Streptomyces roseofulvus under conditions that promote the production of this compound.

Media Composition:

-

Glucose: 1%

-

Starch: 2%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

Soybean Powder: 0.5%

-

NaCl: 0.25%

-

K₂HPO₄: 0.005%

-

MgSO₄·7H₂O: 0.005%

-

FeSO₄·7H₂O: 0.0005%

-

pH adjusted to 7.0 before sterilization.[9]

Fermentation Conditions:

-

A seed culture of Streptomyces roseofulvus AM-3867 is prepared in the above medium.[9]

-

The production fermentation is carried out in a suitable fermenter with aeration and agitation.[9]

-

The cultivation is maintained at a temperature of 27°C for approximately 68 to 150 hours.[9]

-

The production of this compound is monitored throughout the fermentation process.[9]

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

-

Harvesting: The culture broth is centrifuged to separate the mycelial cake from the filtrate.[9]

-

Extraction:

-

Initial Purification:

-

Chromatographic Purification:

-

The crude this compound is subjected to silica gel column chromatography.[9]

-

The column is eluted with a suitable solvent system, such as benzene, to separate this compound from other compounds like deoxyfrenolicin.[9]

-

Fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.[9]

-

-

Final Purification:

-

For higher purity, the material can be redissolved in a minimal amount of ethyl acetate, filtered, and recrystallized.[8]

-

Biosynthesis and Mechanism of Action

This compound is a type II polyketide, and its biosynthesis involves a complex enzymatic pathway. The biosynthetic gene cluster for frenolicin has been identified in Streptomyces roseofulvus.[12] Engineered biosynthesis approaches have been successfully employed to produce this compound and its analogs in heterologous hosts like Streptomyces coelicolor.[1]

The antitumor activity of this compound is attributed to its ability to selectively inhibit Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[13] This inhibition leads to an increase in reactive oxygen species (ROS), which in turn inhibits the mTORC1/4E-BP1 signaling axis, ultimately leading to cancer cell growth inhibition.[13]

Conclusion

This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, providing a solid foundation for further research and development. The elucidation of its mechanism of action opens up new avenues for the design of novel anticancer and antiparasitic agents. This guide provides a comprehensive technical overview that can aid researchers in harnessing the potential of this remarkable molecule.

References

- 1. Engineered biosynthesis of the antiparasitic agent this compound and rationally designed analogs in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production of deoxyfrenolicin and a new antibiotic, this compound by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB012376) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H16O6 | CID 163292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5593870A - Process for producing this compound - Google Patents [patents.google.com]

- 9. EP0004128A1 - this compound, process for preparation thereof and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BGC0000225 [mibig.secondarymetabolites.org]

- 13. This compound Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Aspects of Frenolicin B from Streptomyces roseofulvus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a polyketide antibiotic produced by the soil bacterium Streptomyces roseofulvus, has garnered significant scientific interest due to its potent and diverse biological activities. This pyranonaphthoquinone possesses a unique benzoisochromanequinone core and demonstrates promising antiparasitic, antifungal, and anticancer properties.[1] Its mechanism of action involves the inhibition of key antioxidant enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of critical cellular signaling pathways, such as the mTORC1/4E-BP1 axis. This technical guide provides a comprehensive overview of this compound, encompassing the producing organism, biosynthetic pathway, fermentation and purification protocols, quantitative bioactivity data, and a detailed look at its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, drug development, and microbial biotechnology.

The Producing Organism: Streptomyces roseofulvus

Streptomyces roseofulvus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. This species has been isolated from soil environments and is notably responsible for the production of this compound and its precursor, deoxyfrenolicin.[2] Several strains of S. roseofulvus have been identified, with strain AM-3867 being a well-documented producer of this compound. The cultivation of S. roseofulvus under specific fermentation conditions is crucial for maximizing the yield of this valuable compound.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces roseofulvus is orchestrated by a type II polyketide synthase (PKS) system encoded by the frn gene cluster (MIBiG Accession: BGC0000225).[3] While the complete enzymatic cascade and all intermediates have not been fully elucidated, a putative biosynthetic pathway has been proposed. The process begins with a specialized initiation module that selects a propyl group as the starter unit. The polyketide chain is then elongated through the iterative addition of malonyl-CoA extender units by the minimal PKS complex. Subsequent tailoring enzymes, including ketoreductases, aromatases, and cyclases, modify the polyketide backbone to form the characteristic benzoisochromanequinone core of this compound.

Experimental Workflow for Heterologous Expression

A notable strategy for studying and engineering the biosynthesis of this compound involves the heterologous expression of the frn gene cluster in a more genetically tractable host, such as Streptomyces coelicolor. The following diagram illustrates a general workflow for such an experiment.

Caption: A generalized workflow for the heterologous expression of the this compound gene cluster.

Putative this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Caption: A simplified diagram of the proposed this compound biosynthetic pathway.

Fermentation and Purification

The production of this compound can be achieved through submerged fermentation of S. roseofulvus. Optimization of media components and culture conditions is critical for enhancing product yield. Following fermentation, a multi-step extraction and purification process is employed to isolate the pure compound.

Experimental Protocols

Seed Culture Preparation:

-

A stock culture of Streptomyces roseofulvus is used to inoculate a seed medium. A typical seed medium consists of (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate, with the pH adjusted to 7.0.

-

The culture is incubated in a baffled flask at 27°C on a rotary shaker (e.g., 220 rpm) for 48-72 hours.

Production Fermentation:

-

The seed culture is used to inoculate a production medium. A representative production medium contains (per liter): 40 g glucose, 10 g soybean meal, 2 g corn steep liquor, and 2 g calcium carbonate, with the pH adjusted to 7.2.

-

Fermentation is carried out in a bioreactor with controlled temperature (27°C), pH (maintained around 7.0), and aeration. The fermentation is typically run for 100-150 hours.

Extraction and Purification:

-

The fermentation broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

-

The pH of the supernatant is adjusted to acidic (e.g., pH 2.0-3.0) with an acid such as HCl.

-

The acidified supernatant is extracted with an equal volume of an organic solvent, such as ethyl acetate or butyl acetate.

-

The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the different components.

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and concentrated.

-

The purified this compound can be further crystallized from a suitable solvent system, such as ethyl acetate-hexane, to obtain a highly pure product.

Quantitative Data

Table 1: Production Yields of this compound and Related Compounds

| Producing Strain | Fermentation Condition | Compound | Yield (mg/L) | Reference |

| Streptomyces sp. RM-4-15 | Standard Production Medium | This compound | 2.75 | [3] |

| Streptomyces sp. RM-4-15 | + 18 mg/L Scandium Chloride | This compound | Increased | [3] |

| Streptomyces sp. RM-4-15 | Standard Production Medium | Frenolicin | 2.25 | [3] |

| Streptomyces sp. RM-4-15 | + 18 mg/L Scandium Chloride | Frenolicin | Increased | [3] |

| Streptomyces sp. RM-4-15 | Standard Production Medium | Deoxyfrenolicin | Not Detected | [3] |

| Streptomyces sp. RM-4-15 | + 18 mg/L Scandium Chloride | Deoxyfrenolicin | 1.5 | [3] |

Table 2: Bioactivity of this compound (IC50/EC50 Values)

| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |

| Antiparasitic | Toxoplasma gondii | 0.23 | [1] |

| Eimeria tenella | Potent Activity | [1] | |

| Antifungal | Fusarium graminearum | 0.0015 (mg/L) | |

| Fusarium asiaticum | 0.00076 - 0.0028 (mg/L) | ||

| Anticancer | A549 (Human Lung Carcinoma) | Moderate Cytotoxicity | [3] |

| HCT116 (Human Colon Carcinoma) | Potent Activity | ||

| K562 (Human Myelogenous Leukemia) | Potent Activity |

Mechanism of Action: A Signaling Perspective

This compound exerts its biological effects through a multifaceted mechanism of action that culminates in the induction of apoptosis in target cells. A key aspect of its activity is the inhibition of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which in turn triggers a cascade of downstream signaling events.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: A diagram illustrating the inhibition of the mTORC1/4E-BP1 signaling pathway by this compound-induced ROS.

The increased ROS levels inhibit the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth and proliferation, and one of its key downstream targets is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its active, phosphorylated state, 4E-BP1 is unable to bind to the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation of mRNAs essential for cell growth. By inhibiting mTORC1, this compound prevents the phosphorylation of 4E-BP1. The resulting hypophosphorylated 4E-BP1 binds to and sequesters eIF4E, thereby inhibiting cap-dependent translation and ultimately leading to the suppression of cell growth and the induction of apoptosis.

Conclusion

This compound, produced by Streptomyces roseofulvus, stands out as a natural product with significant therapeutic potential. Its diverse bioactivities, coupled with a unique mechanism of action, make it an attractive lead compound for the development of new antiparasitic, antifungal, and anticancer agents. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its microbial origin and biosynthesis to its purification and molecular mechanism. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to facilitate further research and development of this promising natural product. Future efforts in metabolic engineering of S. roseofulvus and the heterologous expression of its biosynthetic gene cluster hold the potential to improve production titers and generate novel, even more potent analogs of this compound.

References

- 1. Engineered Biosynthesis of the Antiparasitic Agent this compound and Rationally Designed Analogs in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A polyketide biosynthetic gene cluster from Streptomyces antibioticus includes a LysR-type transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

Frenolicin B: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B is a polyketide natural product belonging to the benzoisochromanequinone class of compounds.[1][2] First isolated from the bacterium Streptomyces roseofulvus, it has demonstrated a range of biological activities, including antibiotic, antifungal, and potent antitumor properties.[3][4] Its mechanism of action, particularly as a selective inhibitor of key antioxidant proteins, has made it a subject of significant interest in oncological research and as a potential agrochemical fungicide. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with insights into its isolation and mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic compound characterized by a pyranonaphthoquinone core with a propyl substitution.[3][5] Its unique structure is the basis for its diverse biological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[1] |

| Molecular Formula | C₁₈H₁₆O₆[1][3] |

| CAS Number | 68930-68-7[1] |

| SMILES | CCC[C@@H]1C2=C([C@@H]3--INVALID-LINK--CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 328.32 g/mol | [3][6] |

| Monoisotopic Mass | 328.09468823 Da | [1] |

| Melting Point | 162 °C | [6] |

| XLogP3 | 1.9 | [1] |

| Appearance | Yellow amorphous powder | [5] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a valuable lead compound in drug discovery. It is recognized as an antibiotic, antitumor agent, and a potent fungicide.[3]

Antitumor Activity

The primary antitumor mechanism of this compound involves the selective inhibition of two critical antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7]

-

Inhibition of Prx1 and Grx3: this compound covalently modifies the active-site cysteines of Prx1 and Grx3, leading to their inhibition.[7]

-

Induction of Oxidative Stress: This inhibition disrupts redox homeostasis, causing a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[7]

-

mTORC1/4E-BP1 Signaling Pathway: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC). This, in turn, inhibits the mTORC1/4E-BP1 signaling axis, a critical pathway for cell growth and proliferation.[7] The inhibition of this pathway ultimately leads to the suppression of cancer cell growth.[7]

Antifungal Activity

This compound has demonstrated significant potential as an agrochemical fungicide, particularly against Fusarium species, which cause Fusarium head blight in wheat.[8]

-

Mycelial Growth Inhibition: It strongly inhibits the mycelial growth of various Fusarium species, including carbendazim-resistant strains.[8]

-

Cellular Damage: Microscopic observations show that this compound causes aberrant mycelial growth, including uneven thickness and swelling. It leads to the disintegration of cytoplasm and loss of cellular contents.[8]

-

Mechanism: Transcriptome analysis suggests that its antifungal action may involve the inhibition of nucleotide and energy metabolism by affecting genes related to phosphorus utilization.[8]

Table 3: Antifungal and Other Biological Activities of this compound

| Activity Type | Target Organism | Measurement | Value |

| Antifungal | Fusarium graminearum PH-1 | EC₅₀ | 0.51 mg/L[8] |

| Antifungal | Fusarium species (field isolates) | EC₅₀ | 0.25–0.92 mg/L[8] |

| Antimalarial | Plasmodium falciparum | IC₅₀ | 1.37 µM[9] |

| Antibacterial | Staphylococcus aureus | MIC | 0.20 µg/mL[9] |

| Antibacterial | Bacillus cereus | MIC | 50.0 µg/mL[9] |

| Anti-plant Pathogenic | Collectotrichum acutatum | MIC | 1.56 µg/mL[9] |

| Anti-plant Pathogenic | Alternaria brassicicola | MIC | 6.25 µg/mL[9] |

Biosynthesis and Isolation

This compound is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces roseofulvus and Streptomyces fradiae.[1][10] Its biosynthesis follows the type II polyketide synthase (PKS) pathway.[11]

The production of this compound can be influenced by fermentation conditions. For instance, studies have shown that the addition of scandium chloride to the fermentation medium can markedly improve the production yield of this compound by Streptomyces sp. RM-4-15.[5]

Experimental Protocols

Isolation and Purification from Fermentation Broth

A common method for isolating this compound is through an activity-guided approach using the supernatant from a fermentation broth.[8] A patented process outlines a specific methodology for production and recovery.[12]

Protocol Steps:

-

Fermentation: A microorganism capable of producing frenolicin, such as a mutant strain of Streptomyces roseofulvus, is cultivated in a fermentation broth.[12]

-

Anaerobic Conversion: The frenolicin produced in the broth is converted to deoxyfrenolicin under anaerobic conditions.[12]

-

Extraction: The pH of the fermentation broth is adjusted to between 2 and 5.5. Ethyl acetate is added, and the mixture is centrifuged to separate the ethyl acetate supernatant containing deoxyfrenolicin.[12]

-

Purification and Conversion: The deoxyfrenolicin is converted to this compound during the recovery and purification steps. The crude product is dissolved in ethyl acetate, filtered, and concentrated.[12]

-

Crystallization: The concentrated solution is cooled, allowing this compound to crystallize. The crystals are then filtered, washed (e.g., with a cold mixture of ethyl acetate and hexane), and dried to yield the pure compound.[12]

Analytical Methods

The structure and purity of this compound and its analogues are typically elucidated and confirmed using a combination of spectroscopic and spectrometric techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC)[5]

Conclusion

This compound is a multifaceted natural product with significant therapeutic and agricultural potential. Its well-defined chemical structure and intriguing biological activities, particularly its unique mechanism of antitumor action via dual inhibition of Prx1 and Grx3, position it as a promising candidate for further research and development. The established protocols for its production and isolation, coupled with the potential for biosynthetic engineering, open avenues for the creation of novel analogues with enhanced efficacy and specificity. Continued investigation into the structure-activity relationships and biological pathways affected by this compound will be crucial for translating its potential into clinical and commercial applications.

References

- 1. This compound | C18H16O6 | CID 163292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB012376) - FooDB [foodb.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Production of deoxyfrenolicin and a new antibiotic, this compound by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 68930-68-7 | XF183224 | Biosynth [biosynth.com]

- 7. This compound Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. NP-MRD: Showing NP-Card for this compound (NP0022029) [np-mrd.org]

- 11. Engineered biosynthesis of the antiparasitic agent this compound and rationally designed analogs in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5593870A - Process for producing this compound - Google Patents [patents.google.com]

Frenolicin B (C18H16O6): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Antitumor and Antifungal Properties of a Novel Pyranonaphthoquinone

Abstract

Frenolicin B, a pyranonaphthoquinone natural product with the molecular formula C18H16O6, is an antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and quantitative data regarding its biological activities. The primary audience for this document includes researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound has emerged as a compound of significant interest due to its potent biological activities, including antitumor, antifungal, and antibiotic properties.[1][2] It belongs to the class of organic compounds known as benzoisochromanequinones.[3] Structurally, it is a pyranonaphthoquinone, a class of molecules known for their diverse biological effects.[4] This guide will delve into the core molecular mechanisms of this compound, provide detailed experimental methodologies for its investigation, and present its known biological activities in a structured format to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H16O6 | [1] |

| Molar Mass | 328.32 g/mol | [5] |

| CAS Number | 68930-68-7 | [1] |

| Appearance | Reddish-brown oily product | |

| Melting Point | 162 °C | [5] |

| Origin | Streptomyces roseofulvus | [1][6] |

Mechanism of Action: Antitumor Activity

This compound exerts its antitumor effects primarily through the targeted inhibition of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7] This inhibition leads to a cascade of downstream events culminating in the suppression of cancer cell growth.

Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)

This compound acts as a selective inhibitor of Prx1 and Grx3 by covalently modifying their active-site cysteines.[7] This targeted inhibition disrupts the cellular redox homeostasis, a critical balance for tumor progression.[7]

Induction of Oxidative Stress

The inhibition of Prx1 and Grx3 by this compound results in a significant increase in intracellular reactive oxygen species (ROS) and a decrease in cellular glutathione (GSH) levels.[7] This surge in ROS creates a state of oxidative stress within the cancer cells.

Modulation of the mTORC1/4E-BP1 Signaling Pathway

The elevated ROS levels activate the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[7] The mTORC1 pathway is a crucial regulator of cell growth and proliferation, and its inhibition leads to the dephosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, thereby inhibiting cap-dependent translation and suppressing the synthesis of proteins essential for cancer cell growth and proliferation.

Biological Activities

Antitumor Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. A summary of its in vitro efficacy is presented in Table 2.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | ~2 | |

| A549 | Lung Carcinoma | Not explicitly found | |

| MCF-7 | Breast Adenocarcinoma | Not explicitly found | |

| PC-3 | Prostate Carcinoma | Not explicitly found | |

| HepG2 | Hepatocellular Carcinoma | Not explicitly found |

Note: Specific IC50 values for this compound against A549, MCF-7, PC-3, and HepG2 cell lines were not explicitly found in the provided search results. Further targeted studies are required to determine these values.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against phytopathogenic fungi. It has been identified as a promising candidate for the control of Fusarium head blight in wheat.[8]

| Fungal Species | Activity Metric | Value | Reference |

| Fusarium graminearum PH-1 | EC50 | 0.51 mg/L | [8] |

| Fusarium spp. (including carbendazim-resistant strains) | EC50 | 0.25–0.92 mg/L | [8] |

| Colletotrichum acutatum | MIC | 1.56 µg/mL | [9] |

| Alternaria brassicicola | MIC | 6.25 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Isolation and Purification of this compound from Streptomyces roseofulvus

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces roseofulvus.

Materials:

-

Streptomyces roseofulvus strain

-

Fermentation medium (e.g., Tryptone-Yeast extract broth)

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Buchner funnel and filter paper

Protocol:

-

Fermentation: Inoculate a suitable fermentation medium with Streptomyces roseofulvus and incubate under optimal conditions (e.g., 28°C, 200 rpm) for 96 hours to allow for the production of this compound.

-

Extraction: a. Separate the biomass from the fermentation broth by filtration using a Buchner funnel. b. Extract the cell-free broth with an equal volume of ethyl acetate twice. c. Concentrate the combined organic phases to dryness under vacuum using a rotary evaporator.

-

Purification: a. Dissolve the crude extract in a minimal amount of methanol and mix with silica gel to create a slurry. b. Dry the slurry and load it onto a silica gel column equilibrated with the starting solvent (e.g., 100% chloroform). c. Elute the column with a stepwise gradient of methanol in chloroform. d. Collect fractions and monitor for the presence of this compound using a suitable method (e.g., thin-layer chromatography, bioassay). e. Pool the active fractions and concentrate to obtain purified this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Intracellular Reactive Oxygen Species (ROS) Detection

Objective: To measure the levels of intracellular ROS in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat the cancer cells with this compound at the desired concentration for a specified time. Include untreated and vehicle controls.

-

Staining: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in PBS containing 5-10 µM H2DCFDA. c. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: a. Wash the cells with PBS to remove excess probe. b. Resuspend the cells in PBS and analyze them using a flow cytometer. c. Excite the cells at 488 nm and measure the fluorescence emission at ~525 nm (FITC channel).

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Cellular Glutathione (GSH) Level Determination

Objective: To measure the concentration of glutathione in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Glutathione assay kit (fluorometric)

-

Lysis buffer

-

Microplate reader

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound. After treatment, harvest the cells and lyse them using the provided lysis buffer.

-

Assay: Follow the manufacturer's protocol for the glutathione assay kit. Typically, this involves the reaction of GSH in the cell lysate with a fluorogenic probe.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Determine the GSH concentration based on a standard curve generated with known concentrations of GSH.

Western Blot Analysis of 4E-BP1 Phosphorylation

Objective: To assess the phosphorylation status of 4E-BP1 in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-4E-BP1 (Thr37/46) and anti-total-4E-BP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with the primary antibody (anti-phospho-4E-BP1 or anti-total-4E-BP1) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated 4E-BP1 levels to the total 4E-BP1 levels.

Conclusion

This compound is a promising natural product with potent antitumor and antifungal activities. Its mechanism of action, involving the inhibition of key antioxidant enzymes and subsequent induction of oxidative stress and modulation of the mTORC1 signaling pathway, presents a novel approach for cancer therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential as a lead compound for the development of new anticancer and antifungal agents.

References

- 1. Accurate and Precise Protocol to Estimate the Activity of Peroxiredoxin Enzyme - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 2. rbmb.net [rbmb.net]

- 3. Accurate and Precise Protocol to Estimate the Activity of Peroxiredoxin Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. mesoscale.com [mesoscale.com]

- 6. EP0004128A1 - this compound, process for preparation thereof and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5593870A - Process for producing this compound - Google Patents [patents.google.com]

The Biosynthesis of Frenolicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Frenolicin B, a potent antiparasitic polyketide. This document details the genetic basis, enzymatic pathway, and available quantitative data, along with detailed experimental protocols and visualizations to facilitate further research and development.

Introduction to this compound

This compound is a complex polyketide antibiotic belonging to the benzoisochromanequinone class, originally isolated from Streptomyces roseofulvus.[1] It exhibits significant antiparasitic activity, particularly against Eimeria tenella, a causative agent of coccidiosis in poultry.[2][3] The intricate molecular architecture and promising biological activity of this compound have made its biosynthetic pathway a subject of considerable scientific interest, offering potential for bioengineering novel analogs with improved therapeutic properties.[2][3]

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in Streptomyces roseofulvus, designated as BGC0000225 in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database. This cluster harbors the genes for the polyketide synthase (PKS) machinery responsible for assembling the carbon backbone, as well as the tailoring enzymes that modify this backbone to yield the final complex structure.

Table 1: Genes and Putative Functions in the this compound Biosynthetic Gene Cluster

| Gene | Putative Function |

| frnA | Acyl carrier protein (ACP) |

| frnB | Ketosynthase (KS) |

| frnC | Cyclase/Dehydrase |

| frnD | Ketoreductase (KR) |

| frnE | Oxygenase |

| frnF | Dehydrogenase |

| frnG | Acyl-CoA synthetase-like |

| frnH | Thioesterase |

| frnI | Dehydrogenase |

| frnJ | Acyltransferase |

| frnK | Hydroxylase |

| frnL | Ketosynthase (KS) |

| frnM | Chain length factor (CLF) |

| frnN | Acyl carrier protein (ACP) |

| frnO | Oxygenase |

| frnP | Oxygenase |

| frnQ | Ketoreductase (KR) |

| frnR | Regulatory protein |

| frnS | Transport-related protein |

| frnT | Transport-related protein |

| frnU | Transport-related protein |

| gapX | Glyceraldehyde-3-phosphate dehydrogenase-like |

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a type II polyketide synthase. The pathway involves the iterative condensation of malonyl-CoA extender units to a starter unit, followed by a series of tailoring reactions including ketoreductions, cyclizations, and oxygenations. While the complete pathway has not been fully elucidated in vitro, a proposed sequence of events can be formulated based on the functions of the encoded enzymes and by analogy to other well-characterized type II PKS systems.

Notably, direct heterologous expression of the entire frn gene cluster has failed to produce this compound, suggesting that some enzymes may be non-functional in common heterologous hosts or that additional, unlinked genes are required.[2] Successful production has been achieved using a chimeric pathway, combining the frenolicin minimal PKS with tailoring enzymes from the actinorhodin biosynthetic pathway.[2]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

Detailed kinetic data for the enzymes of the this compound pathway are not currently available in the public literature. However, production titers from different strains and culture conditions have been reported, providing a baseline for yield expectations and optimization efforts.

Table 2: Production Titers of this compound and Related Compounds

| Strain | Compound | Yield (mg/L) | Culture Conditions | Reference |

| Streptomyces sp. RM-4-15 | This compound | 2.75 | Standard fermentation | [4] |

| Streptomyces sp. RM-4-15 | Frenolicin C | 4.25 | Standard fermentation | [4] |

| Streptomyces sp. RM-4-15 | Frenolicin D | 2.5 | Standard fermentation | [4] |

| Streptomyces sp. RM-4-15 | Frenolicin E | 3.0 | Standard fermentation | [4] |

| Streptomyces sp. RM-4-15 | Frenolicin F | 1.25 | Standard fermentation | [4] |

| Streptomyces sp. RM-4-15 | This compound | >2.75 | Fermentation with 18 mg/L Scandium Chloride | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis. These protocols are compiled from published research and represent standard techniques in the field.

Heterologous Expression of the this compound Pathway

The following protocol describes the general steps for the heterologous expression of a chimeric this compound biosynthetic pathway in Streptomyces coelicolor CH999, a host strain lacking the native actinorhodin gene cluster.[2][5]

Caption: Workflow for heterologous expression of this compound.

Detailed Steps:

-

Gene Amplification and Vector Construction:

-

The minimal PKS genes from the frenolicin cluster (frnL, frnM, frnN) are amplified from S. roseofulvus genomic DNA using high-fidelity DNA polymerase.

-

Genes for necessary tailoring enzymes (e.g., ketoreductase, aromatase, cyclase from the actinorhodin cluster) are similarly amplified.

-

These genes are cloned into a suitable E. coli-Streptomyces shuttle vector, such as a derivative of pSET152, under the control of a strong constitutive promoter (e.g., ermEp*).

-

-

Intergeneric Conjugation:

-

The constructed plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to ensure proper recognition by the Streptomyces restriction-modification system.

-

The E. coli donor strain is grown to mid-log phase, washed, and mixed with spores of the S. coelicolor CH999 recipient strain.

-

The mixture is plated on a suitable medium (e.g., ISP4) and incubated to allow for conjugation.

-

Exconjugants are selected by overlaying the plates with antibiotics that select for the recipient strain containing the plasmid (e.g., nalidixic acid to kill E. coli and apramycin for the plasmid).

-

-

Production and Analysis:

-

Verified exconjugants are grown on a production medium such as R5A agar for 7-10 days.

-

The agar is then extracted with an organic solvent like ethyl acetate.

-

The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to identify and quantify the produced polyketides.

-

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from a fermentation broth, based on methods described in the literature.[6][7]

Caption: General workflow for this compound purification.

Detailed Steps:

-

Initial Extraction:

-

The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

-

The supernatant is acidified to a pH of approximately 2-3 with an acid such as HCl.

-

The acidified supernatant is then extracted with an equal volume of an immiscible organic solvent like ethyl acetate or butyl acetate.

-

-

Chromatographic Purification:

-

The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting crude extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Crystallization:

-

The fractions containing pure this compound are pooled and the solvent is evaporated.

-

The purified compound is then crystallized from a suitable solvent mixture, such as ethyl acetate-hexane, to yield pure this compound.

-

Regulatory Mechanisms of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving pathway-specific regulators, global regulators, and responses to environmental and physiological signals. The this compound gene cluster contains a putative regulatory gene, frnR. Based on sequence homology, FrnR likely belongs to the family of Streptomyces antibiotic regulatory proteins (SARPs) or other DNA-binding proteins that act as transcriptional activators or repressors of the other genes in the cluster.

The precise function of FrnR and the signaling molecules that may influence its activity have not yet been experimentally determined. Furthermore, the production of this compound is likely also influenced by global regulatory networks in S. roseofulvus that coordinate secondary metabolism with growth and differentiation. The observation that the addition of scandium chloride can enhance the production of frenolicins in Streptomyces sp. RM-4-15 suggests that metal ions may play a role in the regulatory cascade.[4] Further research, including gene knockout studies of frnR and transcriptomic analyses under different culture conditions, is required to unravel the specific regulatory control of this compound biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound presents a fascinating example of type II polyketide synthesis. While the core PKS machinery is identified, the precise sequence and mechanisms of the tailoring enzymes in the native producer remain an active area of investigation. The successful production of this compound and its analogs through a chimeric heterologous expression system has paved the way for future bioengineering efforts to create novel compounds with potentially enhanced antiparasitic or other therapeutic properties.[2]

Future research should focus on the detailed biochemical characterization of each enzyme in the this compound pathway to fully elucidate the biosynthetic steps. In parallel, a deeper understanding of the regulatory networks governing the expression of the frn gene cluster will be crucial for developing strategies to improve production titers and unlock the full potential of this important natural product.

References

- 1. Production of deoxyfrenolicin and a new antibiotic, this compound by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineered Biosynthesis of the Antiparasitic Agent this compound and Rationally Designed Analogs in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineered biosynthesis of the antiparasitic agent this compound and rationally designed analogs in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0004128A1 - this compound, process for preparation thereof and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 7. US5593870A - Process for producing this compound - Google Patents [patents.google.com]

Frenolicin B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product originally isolated from Streptomyces roseofulvus.[1] It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antitumor, antifungal, and anticoccidial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects.

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the targeted inhibition of key antioxidant proteins, leading to a cascade of events that ultimately induce cancer cell death.

Mechanism of Action: Targeting Redox Homeostasis and mTOR Signaling

This compound selectively inhibits Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two crucial antioxidant proteins that play a significant role in maintaining redox homeostasis in tumor cells. This inhibition is achieved through the covalent modification of active-site cysteines on Prx1 and Grx3.

The inhibition of these antioxidant enzymes leads to a significant increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress. This elevated ROS level activates the tuberous sclerosis complex (TSC) located on the peroxisome, which in turn inhibits the mTORC1/4E-BP1 signaling axis. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The suppression of this pathway by this compound contributes significantly to its antitumor effects.

dot

Caption: Signaling pathway of this compound's antitumor activity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.28 - 5.77 | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Carcinoma | 22.4 |

Antifungal Activity

This compound has demonstrated potent activity against a range of pathogenic fungi, highlighting its potential as an agricultural or clinical antifungal agent.

Mechanism of Action

The precise mechanism of this compound's antifungal activity is still under investigation. However, transcriptome analysis of Fusarium graminearum treated with this compound suggests that it may inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization. Electron microscopy studies have shown that this compound causes morphological damage to fungal mycelia, including uneven thickness, swelling, and disintegration of the cytoplasm.

Quantitative Data: Antifungal Efficacy

The antifungal activity of this compound has been quantified using half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

| Fungal Species | Activity Metric | Value | Reference |

| Fusarium graminearum PH-1 | EC50 | 0.51 mg/L | |

| Fusarium species (field isolates) | EC50 | 0.25–0.92 mg/L | |

| Colletotrichum acutatum | MIC | 1.56 µg/mL | |

| Alternaria brassicicola | MIC | 6.25 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

dot

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for an additional 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol describes a common method for measuring intracellular ROS levels.

Materials:

-

Cells to be analyzed

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency in a suitable plate or dish.

-

Treat the cells with this compound at the desired concentration and for the specified time. Include positive (e.g., H2O2) and negative controls.

-

Wash the cells twice with PBS.

-

Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Western Blot Analysis of mTORC1 Signaling Pathway

This protocol outlines the general steps for analyzing the phosphorylation status of proteins in the mTORC1 signaling pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-S6K, anti-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with this compound and appropriate controls.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Tumor Growth Suppression Assay

This is a representative protocol for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

dot

Caption: General workflow for an in vivo tumor suppression study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a specified dose and schedule, e.g., daily intraperitoneal injections) to the treatment group and the vehicle to the control group.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice.

-

Excise the tumors, weigh them, and, if required, fix them for histological analysis.

Conclusion

This compound is a promising natural product with significant antitumor and antifungal activities. Its unique mechanism of action, involving the induction of oxidative stress and inhibition of the mTORC1 signaling pathway, makes it an attractive candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further unravel the therapeutic potential of this fascinating molecule.

References

The Antitumor Potential of Frenolicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a pyranonaphthoquinone natural product, has emerged as a promising antitumor agent. This technical guide provides a comprehensive overview of its cytotoxic properties, mechanism of action, and the signaling pathways it modulates. Through the targeted inhibition of key antioxidant proteins, this compound induces significant oxidative stress within cancer cells, leading to the suppression of critical cell growth and survival pathways. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions to serve as a valuable resource for ongoing and future research in oncology drug discovery and development.

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast array of natural products for their potential to combat malignancy. This compound, a secondary metabolite isolated from Streptomyces roseofulvus, has demonstrated notable cytotoxic effects against various cancer cell lines. Its unique mechanism of action, centered on the disruption of redox homeostasis, distinguishes it from conventional chemotherapeutic agents and presents a compelling case for its further investigation as a potential anticancer drug. This guide aims to provide an in-depth technical summary of the current understanding of this compound's antitumor properties.

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for various cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-small cell lung carcinoma | 0.28 - 5.77 | [1] |

| Various Cancer Cell Lines | (Not specified in abstract) | (Data unavailable in abstract) | [2] |

Table 1: In Vitro Cytotoxicity of this compound

Mechanism of Action and Signaling Pathways

This compound's primary antitumor mechanism involves the targeted inhibition of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[2] This inhibition is achieved through the covalent modification of active-site cysteines on these proteins.[2]

The inhibition of Prx1 and Grx3 disrupts the cellular redox balance, leading to:

-

Decreased Cellular Glutathione Levels: Glutathione is a critical antioxidant, and its depletion renders cells vulnerable to oxidative damage.[2]

-

Increased Reactive Oxygen Species (ROS): The accumulation of ROS induces significant cellular stress and damage to macromolecules.[2]

This surge in intracellular ROS activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound-induced ROS leads to the suppression of cancer cell growth.[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

References

The Antibacterial Spectrum of Frenolicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract